molecular formula C15H11ClN2S B1453875 1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 136802-78-3

1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B1453875
CAS RN: 136802-78-3
M. Wt: 286.8 g/mol
InChI Key: FPMKAFWOKCTUNC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (4CP-PDI) is a heterocyclic organic compound belonging to the class of imidazoles. It is a highly versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 4CP-PDI has been used as a starting material in the synthesis of various compounds, including drugs, agrochemicals, and other active pharmaceutical ingredients. In addition, 4CP-PDI has been used to study the mechanism of action of various compounds, as well as to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and structurally analyzed, revealing its triclinic crystal structure and the planar orientation of its rings (Sharma et al., 2017).
  • Another study synthesized a variant of this compound and examined its crystal structure, noting the planar conformation of the imidazole ring and the absence of classic hydrogen bonds (Saberi et al., 2009).

Molecular Properties and Interactions

  • The mass spectrometry of substituted derivatives of this compound has been explored, highlighting the influence of alkyl or phenyl N-substituents on the fragmentation pattern (Cert & Péerez-Lanzac, 1987).
  • In another study, the molecular conformation of a related compound showed a unique weathercock-type structure, with phenyl rings nearly perpendicular to the imidazole ring (Song & Shin, 1998).

Biological and Chemical Applications

  • The compound has been studied for its potential as a corrosion inhibitor for carbon steel in acidic media. It was found to act as a mixed-type inhibitor, with its adsorption on metal surfaces following the Langmuir adsorption isotherm (Duran et al., 2021).
  • There's research on its application in spectroscopic, quantum chemical calculations, and molecular docking, highlighting its antimicrobial activity and the analysis of non-covalent interactions (Viji et al., 2020).

properties

IUPAC Name

3-(4-chlorophenyl)-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMKAFWOKCTUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180557
Record name 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136802-78-3
Record name 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136802-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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